molecular formula C23H25NO5 B11154241 N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norleucine

N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norleucine

Cat. No.: B11154241
M. Wt: 395.4 g/mol
InChI Key: JAMZPQVTHJISEL-UHFFFAOYSA-N
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Description

N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norleucine is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound combines the structural features of chromen and norleucine, potentially offering unique biological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norleucine typically involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.

    Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions.

    Attachment of Norleucine: The final step involves the coupling of the chromen derivative with norleucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromen ring can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxy derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norleucine involves its interaction with specific molecular targets such as enzymes and receptors. The chromen core can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The norleucine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure but may lack the norleucine moiety.

    Flavonoids: Share the chromen core but have different substituents and biological activities.

    Peptide Conjugates: Compounds that combine amino acids with other bioactive moieties.

Uniqueness

N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norleucine is unique due to the combination of the chromen core and norleucine, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

2-[(5-hydroxy-7-methyl-2-oxo-4-phenylchromen-6-yl)methylamino]hexanoic acid

InChI

InChI=1S/C23H25NO5/c1-3-4-10-18(23(27)28)24-13-17-14(2)11-19-21(22(17)26)16(12-20(25)29-19)15-8-6-5-7-9-15/h5-9,11-12,18,24,26H,3-4,10,13H2,1-2H3,(H,27,28)

InChI Key

JAMZPQVTHJISEL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NCC1=C(C2=C(C=C1C)OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

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